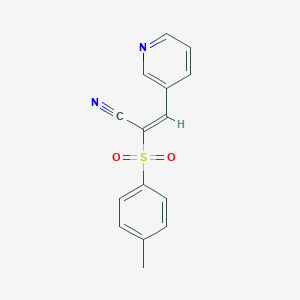
1-(2-méthylphényl)-6-oxo-4-(1,2,3,4-tétrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antidepressant and anticonvulsant activities .
Applications De Recherche Scientifique
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antidepressant and anticonvulsant properties.
Mécanisme D'action
Target of Action
Compounds with a 1,2,3,4-tetrahydroisoquinoline (thiq) scaffold, which is present in this compound, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds have been found to interact with their targets in a way that influences the metabolism of certain neurotransmitters . For instance, some THIQ compounds have been found to potentiate the metabolism of dopamine, increase the production of free radicals by activating the dopamine oxidation pathway, and inhibit dopamine metabolism via the COMT pathway .
Biochemical Pathways
Thiq-based compounds have been found to influence the dopamine oxidation pathway and the comt pathway .
Result of Action
Thiq-based compounds have been found to induce cell death and exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the keto group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: Known for their antidepressant and anticonvulsant activities.
Quinolinone compounds: Exhibiting broad biological effects, including anti-cancer, antibacterial, and anti-inflammatory properties.
Uniqueness
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate stands out due to its unique combination of the dihydroisoquinoline and pyridazine moieties, which contribute to its distinct pharmacological profile. Its potential therapeutic applications in treating depression and epilepsy make it a compound of significant interest in medicinal chemistry .
Propriétés
IUPAC Name |
ethyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-3-29-23(28)22-20(25-13-12-17-9-5-6-10-18(17)15-25)14-21(27)26(24-22)19-11-7-4-8-16(19)2/h4-11,14H,3,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMPTVVTNMPGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C3C2)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2435249.png)






![4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2435261.png)
![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate](/img/structure/B2435263.png)


![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2435268.png)

